molecular formula C26H27ClN4O2 B11664017 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11664017
M. Wt: 463.0 g/mol
InChI Key: YAGUPLQNESTRAC-VEILYXNESA-N
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Description

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a chlorophenyl group, and a phenoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-[(2-chlorophenyl)methyl]piperazine.

    Condensation Reaction: The piperazine derivative is then reacted with 3-phenoxybenzaldehyde in the presence of a suitable catalyst to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Levocetirizine: A more potent enantiomer of cetirizine.

    Other Piperazine Derivatives: Compounds with similar core structures but different substituents, such as 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl} derivatives.

Uniqueness

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H27ClN4O2

Molecular Weight

463.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H27ClN4O2/c27-25-12-5-4-8-22(25)19-30-13-15-31(16-14-30)20-26(32)29-28-18-21-7-6-11-24(17-21)33-23-9-2-1-3-10-23/h1-12,17-18H,13-16,19-20H2,(H,29,32)/b28-18-

InChI Key

YAGUPLQNESTRAC-VEILYXNESA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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